N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide
Description
Properties
CAS No. |
648899-28-9 |
|---|---|
Molecular Formula |
C19H18N2O3S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[5-(benzylsulfamoyl)naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C19H18N2O3S/c1-14(22)21-18-11-5-10-17-16(18)9-6-12-19(17)25(23,24)20-13-15-7-3-2-4-8-15/h2-12,20H,13H2,1H3,(H,21,22) |
InChI Key |
IQBDHHCWSGKAQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide typically involves the reaction of naphthalene derivatives with benzylsulfonamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and amine derivatives, depending on the type of reaction and the reagents used.
Scientific Research Applications
N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide involves its interaction with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The pharmacological and chemical properties of N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide can be inferred through comparisons with analogous compounds. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Substituent Effects on Enzyme Inhibition: The benzylsulfamoyl group in the target compound introduces a bulky, polarizable moiety that may enhance interactions with enzyme active sites, similar to sulfonamide-containing inhibitors like the triazole-thiophene hybrid (electrophilicity = 29.597 eV) . The naphthalene core is shared with N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide, a compound showing moderate AChE/BChE inhibition. The naphthalene system likely contributes to π-π stacking interactions in enzyme binding pockets .
Electrophilicity and Reactivity :
- The sulfonamide group in Bis 5-[1-(naphthalen-1-yl)-1,2,3-triazol-4-yl]thiophene-2-sulfonamide exhibits high electrophilicity (29.597 eV), suggesting strong electrophilic character that could enhance covalent or polar interactions with nucleophilic residues in enzymes. The benzylsulfamoyl group in the target compound may exhibit similar reactivity .
Dual/Multi-Target Potential: Compounds like (R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide demonstrate polypharmacological inhibition of MAO-B and BChE. The target compound’s benzylsulfamoyl group could similarly enable multi-target activity, though this requires experimental validation .
Biological Activity
N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, biological effects, mechanisms of action, and relevant case studies, drawing from diverse research sources.
Chemical Structure and Properties
This compound can be characterized by its structural components:
- Chemical Formula : C₁₅H₁₆N₂O₃S
- Molecular Weight : 304.36 g/mol
- Functional Groups : Contains a benzylsulfamoyl group and an acetamide moiety.
The compound's structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .
Antiviral Activity
Sulfonamide compounds have been explored for their antiviral properties. In particular, they have been shown to inhibit HIV replication by targeting specific viral proteins . The mechanism often involves interference with the viral entry process or replication cycle, suggesting that this compound may possess similar properties.
Anticancer Effects
Recent investigations into benzothiazole and related compounds have highlighted their anticancer potential. These compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways and direct cytotoxic effects .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of enzymes crucial for microbial survival or viral replication.
- Disruption of Cell Membrane Integrity : Similar compounds have been shown to compromise cell membrane integrity in pathogens.
- Modulation of Signaling Pathways : There is evidence that these compounds can influence cellular signaling pathways involved in proliferation and apoptosis.
Study 1: Antimicrobial Efficacy
A study published in PMC evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally related to this compound. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the strain tested .
Study 2: Antiviral Activity Against HIV
In another investigation, sulfonamide derivatives were tested for their ability to inhibit HIV replication in vitro. The study found that compounds with similar structures reduced viral load significantly at low micromolar concentrations, suggesting that this compound could be further explored as a potential antiretroviral agent .
Study 3: Cancer Cell Line Studies
A recent publication examined the effects of benzothiazole derivatives on cancer cell lines. The study reported that these compounds induced apoptosis through the activation of caspase pathways and inhibited cell proliferation by affecting cell cycle regulation . This suggests that this compound may also exert similar anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
